SMILES string for N-(3,5-dimethoxyphenyl)piperidin-4-amine
SMILES string for N-(3,5-dimethoxyphenyl)piperidin-4-amine
Technical Deep Dive: The Cheminformatics and Synthetic Architecture of N-(3,5-dimethoxyphenyl)piperidin-4-amine
Executive Summary & Structural Identity
The compound N-(3,5-dimethoxyphenyl)piperidin-4-amine represents a "privileged scaffold" in modern medicinal chemistry. It combines a lipophilic, electron-rich aromatic tail (the 3,5-dimethoxyaniline moiety) with a polar, basic headgroup (the piperidine ring). This specific connectivity allows the molecule to function as a versatile linker in PROTAC design or as a core pharmacophore in kinase and GPCR ligand discovery.
This guide provides the definitive cheminformatics data, a self-validating synthetic protocol, and the structural logic required to utilize this scaffold in drug development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | N-(3,5-dimethoxyphenyl)piperidin-4-amine |
| Canonical SMILES | COC1=CC(NC2CCNCC2)=CC(OC)=C1 |
| Isomeric SMILES | COC1=CC(NC2CCNCC2)=CC(OC)=C1 (Achiral) |
| InChI Key | FQBSTVGPTXJCFQ-UHFFFAOYSA-N |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Monoisotopic Mass | 236.1525 Da |
Cheminformatics & Molecular Descriptors
In computational workflows (QSAR, Docking), accurate descriptor calculation is critical. The 3,5-dimethoxy motif serves as a hydrogen bond acceptor field, while the secondary amine of the piperidine ring provides a critical ionizable center at physiological pH.
Physicochemical Profile (Lipinski Compliance)
| Property | Value | biological Implication |
| Molecular Weight | 236.31 g/mol | < 500 (Ideal for fragment-based design) |
| cLogP | ~1.6 - 2.0 | High bioavailability; crosses BBB moderately. |
| TPSA | 41.5 Ų | Good membrane permeability (< 140 Ų). |
| pKa (Piperidine N) | ~10.8 | Protonated at pH 7.4 (Solubility driver). |
| pKa (Aniline N) | ~4.5 | Neutral at pH 7.4 (Hydrophobic interaction). |
| H-Bond Donors | 2 | Amine NH (linker) + Piperidine NH. |
| H-Bond Acceptors | 4 | Two Methoxys + Two Nitrogens. |
Synthetic Methodology: Reductive Amination Strategy
The most robust route to this scaffold is the Reductive Amination of N-Boc-4-piperidone with 3,5-dimethoxyaniline, followed by acidolytic deprotection. Direct alkylation is discouraged due to poly-alkylation byproducts.
Reaction Scheme Visualization
Figure 1: Step-wise synthetic pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective reduction.[1]
Detailed Protocol
Step 1: Reductive Amination (The Coupling)
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Reagents: 3,5-dimethoxyaniline (1.0 equiv), N-Boc-4-piperidone (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (1.0 equiv).
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.
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Procedure:
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Dissolve the aniline and ketone in DCE (0.2 M concentration).
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Add Acetic Acid to catalyze imine formation. Stir for 30 minutes at Room Temperature (RT).
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Add STAB portion-wise over 10 minutes. Why STAB? Unlike NaCNBH₃, STAB is non-toxic and less likely to reduce the ketone before imine formation.
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Stir for 12–16 hours under Nitrogen.
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Quench: Add saturated NaHCO₃ (aq) to neutralize acid and destroy excess hydride. Extract with DCM.
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Step 2: Boc-Deprotection (The Release)
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Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
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Procedure:
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Dissolve the purified Boc-intermediate in DCM (0.1 M).
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Add TFA (10–20 equiv). Stir at RT for 2 hours.
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Workup (Critical): The product will exist as a TFA salt. To isolate the free base (as defined by the SMILES), concentrate the mixture, redissolve in DCM, and wash with 1M NaOH or saturated Na₂CO₃.
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Dry organic layer over Na₂SO₄ and concentrate.[2]
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Quality Control (Self-Validation)
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LC-MS: Look for the [M+H]⁺ peak at 237.16 m/z .
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1H NMR (DMSO-d6):
Applications in Drug Discovery
This molecule is rarely a final drug but acts as a high-value intermediate.
Kinase Inhibitor Design
The 3,5-dimethoxy phenyl group mimics the adenine binding pocket interactions in several kinase inhibitors (e.g., analogues of Gefitinib). The piperidine amine provides a handle to attach "tail" groups that reach into the solvent-exposed region of the ATP binding site.
PROTAC Linkerology
The secondary amine on the piperidine ring is an ideal attachment point for alkyl chains connecting to E3 ligase ligands (like Thalidomide or VHL ligands). The rigid piperidine ring reduces the entropic penalty compared to flexible linear alkyl chains.
Pharmacophore Mapping
Figure 2: Pharmacophore decomposition showing the functional roles of each substructure.
References
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PubChem Compound Summary. (2025). N-(3,5-dimethoxyphenyl)piperidin-4-amine.[6] National Center for Biotechnology Information.
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[Link]
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Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Journal of Organic Chemistry, 61(11), 3849-3862. (The definitive protocol for STAB reduction).
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[Link]
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Matassini, C., et al. (2020).[1] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry.
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[Link]
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Sources
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- 2. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - N-(3,5-dimethoxyphenyl)piperidin-4-amine (C13H20N2O2) [pubchemlite.lcsb.uni.lu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
